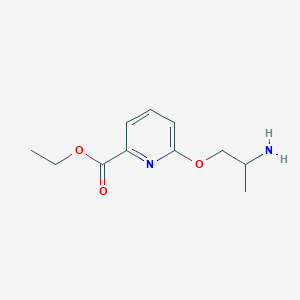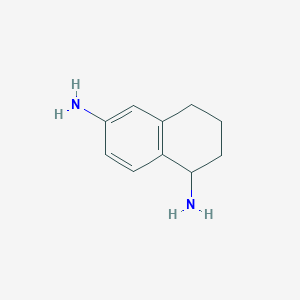![molecular formula C8H8F3N3O2 B13517856 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a trifluoromethyl group and a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and features broad substrate scope, high efficiency, and scalability . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is catalyst-free and eco-friendly .
Industrial Production Methods
For industrial production, the synthesis route typically involves the use of readily available starting materials and simple reaction conditions. For example, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .
化学反応の分析
Types of Reactions
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate, and palladium/carbon . Reaction conditions often involve heating, refluxing, and the use of catalysts or microwave irradiation .
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted triazolopyridines .
科学的研究の応用
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4) and kinases like c-Met and VEGFR-2 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the fused ring system.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is unique due to its specific trifluoromethyl group and the fused triazole-pyridine ring system. This unique structure imparts distinct physicochemical and pharmacological properties, such as enhanced stability, reactivity, and biological activity .
特性
分子式 |
C8H8F3N3O2 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16) |
InChIキー |
LAQJONBMLIFFLK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


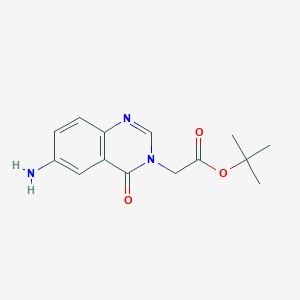
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)
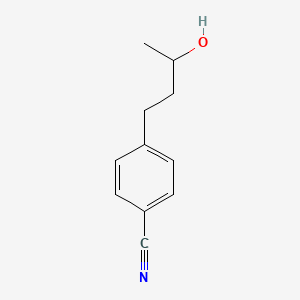
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
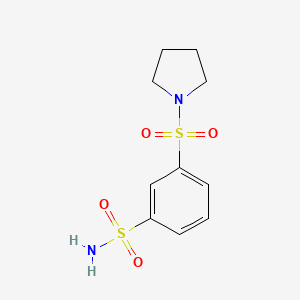
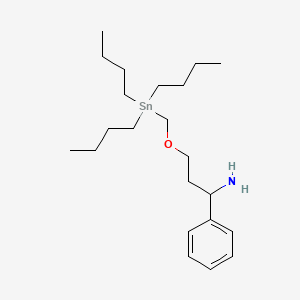
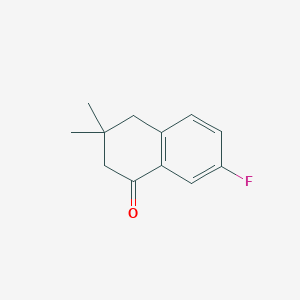
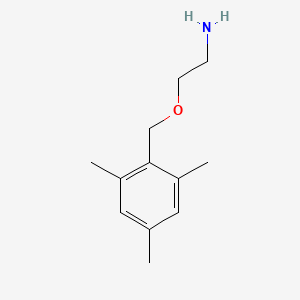
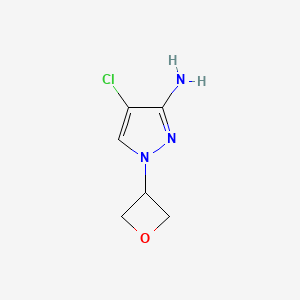

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
